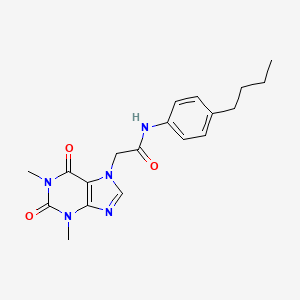![molecular formula C27H23N5O4 B11641807 N-({N'-[(E)-[2-Hydroxy-3-(prop-2-EN-1-YL)phenyl]methylidene]hydrazinecarbonyl}(4-hydroxyphthalazin-1-YL)methyl)benzamide](/img/structure/B11641807.png)
N-({N'-[(E)-[2-Hydroxy-3-(prop-2-EN-1-YL)phenyl]methylidene]hydrazinecarbonyl}(4-hydroxyphthalazin-1-YL)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-({N'-[(E)-[2-Hidroxi-3-(prop-2-EN-1-YL)fenil]metilideno]hidrazinocarbonil}(4-hidroxiフタラジン-1-YL)metil)benzamida es un compuesto orgánico complejo con posibles aplicaciones en diversos campos como la química, la biología, la medicina y la industria.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de N-({N'-[(E)-[2-Hidroxi-3-(prop-2-EN-1-YL)fenil]metilideno]hidrazinocarbonil}(4-hidroxiフタラジン-1-YL)metil)benzamida normalmente implica un proceso de varios pasos. Un método común incluye la reacción de condensación entre 2-hidroxi-3-(prop-2-en-1-il)benzaldehído e hidrazinocarboxamida, seguida de la reacción con cloruro de 4-hidroxiフタラジン-1-ilmetil. Las condiciones de reacción a menudo requieren un medio básico y una temperatura controlada para garantizar el rendimiento deseado del producto .
Métodos de Producción Industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares pero a mayor escala. El proceso probablemente incluiría la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza, así como el uso de reactivos y disolventes de grado industrial. El proceso de producción también incorporaría pasos de purificación como la recristalización o la cromatografía para obtener el producto final.
Análisis De Reacciones Químicas
Tipos de Reacciones
N-({N'-[(E)-[2-Hidroxi-3-(prop-2-EN-1-YL)fenil]metilideno]hidrazinocarbonil}(4-hidroxiフタラジン-1-YL)metil)benzamida puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse utilizando agentes oxidantes comunes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleófila o electrófila, dependiendo de los grupos funcionales involucrados.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en medio ácido.
Reducción: Borohidruro de sodio en metanol.
Sustitución: Sustitución nucleófila utilizando hidróxido de sodio en medio acuoso.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos correspondientes, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
N-({N'-[(E)-[2-Hidroxi-3-(prop-2-EN-1-YL)fenil]metilideno]hidrazinocarbonil}(4-hidroxiフタラジン-1-YL)metil)benzamida tiene varias aplicaciones de investigación científica:
Química: Utilizado como precursor para la síntesis de otras moléculas orgánicas complejas.
Biología: Investigado por sus posibles actividades biológicas, como propiedades antiinflamatorias o antimicrobianas.
Medicina: Explorado por sus posibles efectos terapéuticos en el tratamiento de diversas enfermedades.
Industria: Utilizado en el desarrollo de nuevos materiales o como catalizador en reacciones químicas.
Mecanismo De Acción
El mecanismo de acción de N-({N'-[(E)-[2-Hidroxi-3-(prop-2-EN-1-YL)fenil]metilideno]hidrazinocarbonil}(4-hidroxiフタラジン-1-YL)metil)benzamida implica su interacción con dianas y vías moleculares específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad y conduciendo a diversos efectos biológicos. Por ejemplo, puede inhibir ciertas enzimas involucradas en vías inflamatorias, reduciendo así la inflamación .
Comparación Con Compuestos Similares
Compuestos Similares
Calconas: Compuestos con una estructura similar que han mostrado prometedoras actividades biológicas.
Derivados del indol: Conocidos por sus propiedades antivirales y antimicrobianas.
Derivados de la ftalazinona: Explorado por sus posibles efectos terapéuticos.
Unicidad
N-({N'-[(E)-[2-Hidroxi-3-(prop-2-EN-1-YL)fenil]metilideno]hidrazinocarbonil}(4-hidroxiフタラジン-1-YL)metil)benzamida destaca por su combinación única de grupos funcionales, que pueden conferir propiedades químicas y biológicas distintas en comparación con otros compuestos similares .
Propiedades
Fórmula molecular |
C27H23N5O4 |
|---|---|
Peso molecular |
481.5 g/mol |
Nombre IUPAC |
N-[2-[(2E)-2-[(2-hydroxy-3-prop-2-enylphenyl)methylidene]hydrazinyl]-2-oxo-1-(4-oxo-3H-phthalazin-1-yl)ethyl]benzamide |
InChI |
InChI=1S/C27H23N5O4/c1-2-9-17-12-8-13-19(24(17)33)16-28-31-27(36)23(29-25(34)18-10-4-3-5-11-18)22-20-14-6-7-15-21(20)26(35)32-30-22/h2-8,10-16,23,33H,1,9H2,(H,29,34)(H,31,36)(H,32,35)/b28-16+ |
Clave InChI |
ACTCENUMCMNYEF-LQKURTRISA-N |
SMILES isomérico |
C=CCC1=C(C(=CC=C1)/C=N/NC(=O)C(C2=NNC(=O)C3=CC=CC=C32)NC(=O)C4=CC=CC=C4)O |
SMILES canónico |
C=CCC1=C(C(=CC=C1)C=NNC(=O)C(C2=NNC(=O)C3=CC=CC=C32)NC(=O)C4=CC=CC=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4E)-5-(4-tert-butylphenyl)-4-[hydroxy(4-methoxyphenyl)methylidene]-1-[2-(morpholin-4-yl)ethyl]pyrrolidine-2,3-dione](/img/structure/B11641729.png)
![methyl (2E)-2-({1-[2-(4-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylene)hydrazinecarboxylate](/img/structure/B11641730.png)
![Propan-2-yl {[4-(2-chlorophenyl)-3-cyano-6-methyl-5-(phenylcarbamoyl)-1,4-dihydropyridin-2-yl]sulfanyl}acetate](/img/structure/B11641741.png)

![4-[(8-Methoxy-2-methyl-4-quinolyl)amino]phenol](/img/structure/B11641758.png)
![3-(3-methylphenyl)-2-(propan-2-ylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B11641768.png)
![ethyl 2-[(3-oxo-4-phenyl-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]acetate](/img/structure/B11641773.png)


![2-[Tert-butyl(methyl)amino]ethyl 1-benzofuran-2-carboxylate](/img/structure/B11641794.png)
![(5Z)-5-{[1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-thioxoimidazolidin-4-one](/img/structure/B11641797.png)
![4-[(4-ethoxy-2-methylphenyl)carbonyl]-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-[4-(prop-2-en-1-yloxy)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11641815.png)
![N'-[(E)-{4-[(2-chloro-5-fluoropyrimidin-4-yl)oxy]-3-methoxyphenyl}methylidene]-3-(dimethylamino)benzohydrazide](/img/structure/B11641827.png)
![N-(4-bromophenyl)-2-{[3-cyano-4-(5-methylfuran-2-yl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B11641830.png)
